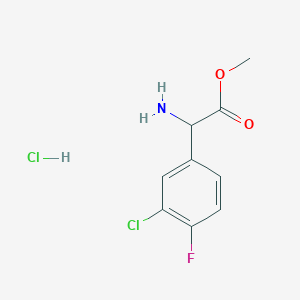
Methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate hydrochloride is a chemical compound with the molecular formula C9H9ClFNO2·HCl It is a derivative of phenylacetate and is characterized by the presence of amino, chloro, and fluoro substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate hydrochloride typically involves the esterification of 3-chloro-4-fluorophenylacetic acid followed by amination. One common method includes the reaction of 3-chloro-4-fluorophenylacetic acid with methanol in the presence of a strong acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled temperatures and pressures.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted aromatic compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro substituents can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes
Biological Activity
Methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate hydrochloride, with CAS number 1038389-38-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant research findings, supported by case studies and data tables.
- Molecular Formula : C9H10ClFNO2
- Molecular Weight : 254.09 g/mol
- Structure : The compound features a chloro and a fluorine atom on a phenyl ring, which may influence its biological activity.
Synthesis
The synthesis of methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate HCl typically involves the reaction of appropriate amino acids with halogenated phenyl derivatives. The presence of halogen substituents can significantly alter the pharmacological profile of the resulting compounds, affecting their interaction with biological targets.
Antinociceptive Effects
Recent studies have highlighted the role of P2X3 receptors in pain sensation. This compound has been investigated for its potential as a selective antagonist of these receptors. Antagonists targeting P2X3 receptors are being developed to treat conditions like chronic pain and cough without the side effects associated with less selective agents.
- Case Study : In an animal model of neuropathic pain, compounds similar to methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate were shown to reduce pain responses significantly, suggesting that this class of compounds may be effective in managing pain without traditional opioid side effects .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components. Studies have shown that:
- Halogen Substitution : The presence of chlorine and fluorine atoms enhances metabolic stability and receptor binding affinity.
- Amine Group Positioning : The positioning of the amino group relative to the aromatic ring affects the compound's interaction with biological targets, particularly in receptor binding assays.
Properties
Molecular Formula |
C9H10Cl2FNO2 |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
methyl 2-amino-2-(3-chloro-4-fluorophenyl)acetate;hydrochloride |
InChI |
InChI=1S/C9H9ClFNO2.ClH/c1-14-9(13)8(12)5-2-3-7(11)6(10)4-5;/h2-4,8H,12H2,1H3;1H |
InChI Key |
NAWYMNAXXWLJRA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC(=C(C=C1)F)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















